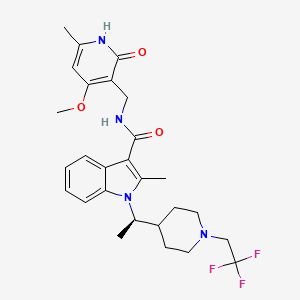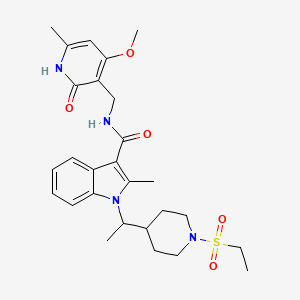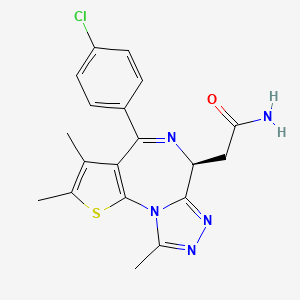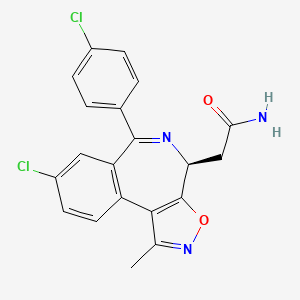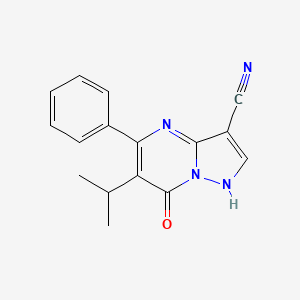
Cyanine3 carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine3 carboxylic acid is a fluorescent dye belonging to the cyanine family, known for its excellent photophysical properties, biocompatibility, and low toxicity. It is widely used in various scientific fields, including chemistry, biology, and medicine, due to its ability to emit fluorescence upon excitation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine3 carboxylic acid can be synthesized through several methods, including:
Condensation Reactions: The synthesis often involves the condensation of indole derivatives with aldehydes or ketones under acidic conditions to form the cyanine dye core. The carboxylic acid group is introduced through further functionalization.
Grignard Reactions: Another method involves the use of Grignard reagents to introduce the carboxylic acid group into the cyanine dye structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions, followed by purification processes such as recrystallization and chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Leuco forms of the dye.
Substitution Products: Various substituted cyanine derivatives.
Scientific Research Applications
Cyanine3 carboxylic acid has a wide range of applications in scientific research:
Fluorescent Labeling: It is extensively used for labeling biological macromolecules, such as proteins and nucleic acids, due to its strong fluorescence.
Disease Diagnosis: The dye is employed in diagnostic assays, including immunoassays and DNA detection, to visualize and quantify biological targets.
Imaging: In medical imaging, this compound is used for fluorescence imaging to track cellular and molecular processes.
Environmental Monitoring: The dye is also used in environmental studies to detect and monitor pollutants.
Mechanism of Action
The mechanism of action of cyanine3 carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence at a longer wavelength. This property is utilized in various applications to visualize and track biological and chemical processes. The molecular targets and pathways involved include binding to specific biomolecules, such as proteins and nucleic acids, allowing for their detection and quantification.
Comparison with Similar Compounds
Cyanine3 carboxylic acid is compared with other similar compounds, such as:
Cyanine5 Carboxylic Acid: Another member of the cyanine family, known for its longer wavelength emission.
Fluorescein: A widely used fluorescent dye with different photophysical properties.
Rhodamine: Another fluorescent dye with distinct absorption and emission characteristics.
Uniqueness: this compound is unique due to its specific excitation and emission wavelengths, making it suitable for multiplexing in fluorescence imaging and assays. Its excellent biocompatibility and low toxicity further enhance its applicability in biological and medical research.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can effectively utilize this compound in various scientific endeavors.
Properties
CAS No. |
1032678-01-5 |
|---|---|
Molecular Formula |
C30H37ClN2O2 |
Molecular Weight |
493.09 |
IUPAC Name |
1-(5-carboxypentyl)-3,3-dimethyl-2-((E)-3-((E)-1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
InChI Key |
ITDHYDSGULGMLR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(O)=O)C4=CC=CC=C4C3(C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyanine3 carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



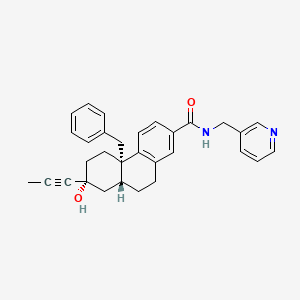

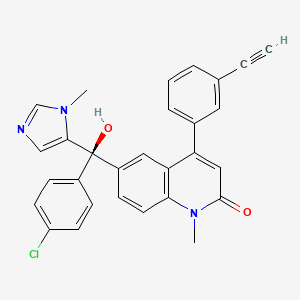
![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)
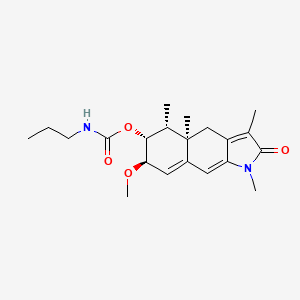
![[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B606790.png)
